(R)-1-(4-Methoxyphenyl)propan-1-amine

Vue d'ensemble

Description

(R)-1-(4-Methoxyphenyl)propan-1-amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-1-(4-Methoxyphenyl)propan-1-amine, also known as 4-Methoxyphenylpropan-1-amine, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

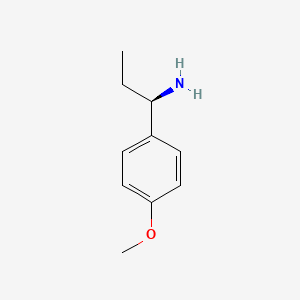

The compound can be characterized by its structural formula:

This structure features a methoxy group attached to a phenyl ring, which is known to influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on:

- Antimicrobial Properties : Some derivatives of this compound have shown promising results against various bacterial strains.

- Anti-inflammatory Effects : Studies suggest potential anti-inflammatory activity, making it a candidate for therapeutic applications in inflammatory diseases.

- Cardiovascular Effects : Preliminary studies indicate that it may influence calcium handling in cardiac cells, which could have implications for treating heart conditions.

The biological activity of this compound is believed to occur through various mechanisms:

- Calcium Modulation : Research has demonstrated that derivatives can reduce calcium leakage from the endoplasmic reticulum (ER) in cardiac cells, potentially enhancing the function of SERCA2a, a calcium pump crucial for cardiac muscle contraction .

- Receptor Interaction : The compound may interact with various receptors and enzymes, leading to altered signaling pathways that mediate its effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives related to this compound against several pathogens. The results showed varying degrees of activity:

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Compound A | 16 | N. meningitidis |

| Compound B | 32 | H. influenzae |

| Compound C | 64 | Staphylococcus aureus |

These findings suggest that specific modifications to the core structure can enhance antimicrobial potency .

Anti-inflammatory Studies

In vivo studies have demonstrated that certain derivatives exhibit significant anti-inflammatory effects in animal models. The compounds were tested for their ability to inhibit pro-inflammatory cytokines, showing a reduction in levels compared to control groups:

| Treatment Group | Cytokine Level (pg/mL) | Control Group Level (pg/mL) |

|---|---|---|

| Compound D | 50 | 150 |

| Compound E | 30 | 150 |

This data indicates that these compounds could be further explored for their therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (S)-1-(4-Methoxyphenyl)propan-1-amine | Enantiomer | Lower efficacy in calcium modulation |

| 3-Methyl-4-(propan-2-yl)phenyl amine | Alkyl-substituted amine | Enhanced antimicrobial properties |

The structural variations significantly influence the biological activities observed, highlighting the importance of stereochemistry and functional group positioning in drug design .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Synthesis of Formoterol

One of the most prominent applications of (R)-MPPA is its role in the synthesis of formoterol, a long-acting beta-agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). A novel synthetic method has been developed that utilizes (R)-MPPA as an intermediate to produce high-yielding and optically pure formoterol. This method involves hydrogenation reactions catalyzed by platinum on carbon (Pt/C), leading to significant improvements in yield and stereoselectivity compared to traditional chemical resolution methods .

1.2. Antidepressant Properties

Research indicates that derivatives of (R)-MPPA exhibit potential antidepressant effects. This compound's structural similarity to known antidepressants allows it to interact with neurotransmitter systems effectively. Studies have shown that modifications to the methoxy group can enhance its efficacy as a selective serotonin reuptake inhibitor (SSRI) .

Biocatalytic Synthesis

2.1. Transaminase-Mediated Reactions

(R)-MPPA can also be synthesized using biocatalytic methods involving transaminases (TAs). These enzymes facilitate the asymmetric synthesis of amines from prochiral ketones with high enantiomeric excess (>99% ee). The use of immobilized whole-cell biocatalysts has been reported to yield substantial conversions (up to 89%) while maintaining environmental sustainability . This approach is particularly attractive for pharmaceutical applications due to its efficiency and reduced environmental impact.

Case Studies

Environmental Considerations

Recent studies emphasize the importance of sustainable practices in the synthesis of organic compounds, including (R)-MPPA derivatives. The use of mechanochemical processes and ionic liquids has been explored to minimize waste and improve atom economy during synthesis . These approaches align with modern green chemistry principles, promoting environmentally friendly methodologies in pharmaceutical research.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common reagents and outcomes include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic aqueous solution | (R)-1-(4-Methoxyphenyl)propan-1-imine | |

| Chromium trioxide (CrO₃) | Anhydrous acidic conditions | (R)-1-(4-Methoxyphenyl)propan-1-nitrile |

Mechanistic Insight :

-

Oxidation with KMnO₄ in acidic media typically converts primary amines to imines or nitriles via intermediate radical species.

-

CrO₃ in non-aqueous environments facilitates dehydrogenation, yielding nitriles as terminal products.

Reduction Reactions

While the compound itself is a reduced species, its derivatives (e.g., imines) can undergo further reduction:

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| (R)-1-(4-Methoxyphenyl)propan-1-imine | Hydrogen gas (H₂) + Pd/C | 35–40°C, 6–8 hrs | Regeneration of parent amine |

Key Observation :

-

Catalytic hydrogenation with Pd/C selectively reduces imine bonds without affecting the methoxy group or aromatic ring .

Substitution Reactions

The methoxy group on the aromatic ring participates in nucleophilic aromatic substitution under strongly basic conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydroxide ion (OH⁻) | High temperature (200°C+) | (R)-1-(4-Hydroxyphenyl)propan-1-amine | |

| Ammonia (NH₃) | Copper catalyst, 150°C | (R)-1-(4-Aminophenyl)propan-1-amine |

Stereochemical Retention :

-

Substitution at the methoxy position preserves the (R)-configuration at the chiral center.

Acylation and Alkylation

The primary amine reacts with acylating or alkylating agents:

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | Pyridine, 0–5°C | (R)-N-Acetyl-1-(4-Methoxyphenyl)propan-1-amine | |

| Alkylation | Methyl iodide (CH₃I) | K₂CO₃, DMF, 60°C | (R)-N-Methyl-1-(4-Methoxyphenyl)propan-1-amine |

Yield Optimization :

-

Acylation achieves >85% yield under anhydrous conditions.

-

Alkylation requires phase-transfer catalysts to enhance efficiency.

Salt Formation

The amine forms stable salts with acids, enhancing its crystallinity for industrial applications:

Industrial Relevance :

Enzymatic Resolution

Chiral purity is maintained via enzymatic methods:

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Immobilized transaminase | Racemic propan-1-amine derivative | (R)-enantiomer | >99% |

Process Detail :

Propriétés

IUPAC Name |

(1R)-1-(4-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEIOKRLEJXFEF-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.